Benzyldimethylundecylammonium chloride

Description

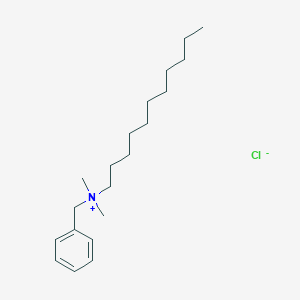

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-dimethyl-undecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N.ClH/c1-4-5-6-7-8-9-10-11-15-18-21(2,3)19-20-16-13-12-14-17-20;/h12-14,16-17H,4-11,15,18-19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVOJISTAOBJDJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937125 | |

| Record name | N-Benzyl-N,N-dimethylundecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16576-95-7 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-undecyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16576-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethylundecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016576957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N,N-dimethylundecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethylundecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Benzyldimethylundecylammonium Chloride

Classical and Contemporary Synthetic Pathways for Benzyl-Substituted Quaternary Ammonium (B1175870) Compounds

The cornerstone of classical synthesis for quaternary ammonium salts, including benzyl-substituted variants, is the Menshutkin reaction . wikipedia.orgchemeurope.comontosight.ai First described by Nikolai Menshutkin in 1890, this reaction involves the alkylation of a tertiary amine with an alkyl halide. chemeurope.com In the context of benzyldimethylundecylammonium chloride, the reaction proceeds by treating N,N-dimethylundecylamine (the tertiary amine) with benzyl (B1604629) chloride (an alkyl halide). youtube.comtue.nl

The Menshutkin reaction is a type of nucleophilic substitution (SN2) reaction. tue.nl The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the benzyl chloride, leading to the displacement of the chloride ion and the formation of the quaternary ammonium cation. tue.nl

Key aspects of the classical Menshutkin reaction include:

Reactants : A tertiary amine and an alkyl halide. For benzyl-substituted QACs, a benzyl halide is used. tue.nl

Solvents : The reaction is typically conducted in polar solvents, such as alcohols, which help to stabilize the charged transition state and products. wikipedia.orgchemeurope.com

Reactivity of Halides : The reactivity of the alkyl halide follows the order: iodide > bromide > chloride. wikipedia.org Benzylic halides are particularly good reactants due to the stability of the transition state. wikipedia.org

Reaction Conditions : Higher reaction temperatures generally accelerate the reaction rate. chemeurope.com

Contemporary synthetic approaches have focused on improving the efficiency, selectivity, and environmental footprint of the classical Mensutkin reaction. These methods include:

Phase-Transfer Catalysis (PTC) : This technique is employed when reactants are in immiscible phases. A phase-transfer catalyst, often a quaternary ammonium salt itself, facilitates the transport of one reactant (e.g., an anion) from the aqueous phase to the organic phase where the reaction occurs. youtube.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and sometimes improve yields compared to conventional heating methods. youtube.comresearchgate.net Solvent-free microwave-assisted reactions have been shown to increase yields and simplify work-up procedures. researchgate.net

Continuous Flow Synthesis : This approach offers better control over reaction parameters like temperature and mixing, enhancing safety and scalability. It is particularly advantageous for highly exothermic reactions, which are common in QAC synthesis. youtube.comtue.nlulisboa.pt

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classical Menshutkin Reaction | Batch reactor, polar solvents (e.g., alcohols), elevated temperatures. wikipedia.orgchemeurope.com | Well-established, straightforward procedure, good yields. chemeurope.com | Often requires long reaction times, high energy consumption, use of volatile organic solvents. tue.nl |

| Microwave-Assisted Synthesis | Solvent-free or minimal solvent, microwave irradiation. youtube.comresearchgate.net | Significant reduction in reaction time, increased yields, simplified work-up. researchgate.net | Requires specialized equipment, scalability can be a challenge. |

| Continuous Flow Synthesis | Microreactors, precise temperature and flow control. tue.nlulisboa.pt | Improved safety for exothermic reactions, high heat and mass transfer rates, scalable. tue.nl | Higher initial equipment cost, potential for channel clogging. |

Advancements and Innovations in this compound Synthesis

Specific advancements for the synthesis of this compound build upon the general principles of QAC production. Research has focused on optimizing reaction conditions to improve yield, purity, and sustainability.

Innovations often involve the modification of the benzyl group or the tertiary amine to fine-tune the properties of the final product. For example, a series of N,N-dimethyl-N-alkyl-N-(m-methoxybenzyl) ammonium chlorides were synthesized from m-methoxybenzyl chloride and N,N-dimethyl-N-alkyl tertiary amines, demonstrating how substitutions on the benzyl ring can influence the surfactant's properties. researchgate.net Similarly, the synthesis of N-alkyl-N,N-dimethyl-N-(o-hydroxymethyl)benzylammonium chlorides has been reported, indicating that functional groups can be introduced to the benzyl moiety to alter characteristics like hydrophobicity. researchgate.net

While direct literature on "innovations" for this compound synthesis is sparse, advancements in the broader field of QAC synthesis are applicable. These include the development of novel catalytic systems and the use of computational chemistry to predict reaction outcomes and design more efficient synthetic routes. youtube.com The goal is to create more effective and specialized QACs while minimizing the environmental impact of their production. youtube.comrsc.org

Principles of Green Chemistry Applied to Quaternary Ammonium Compound Production

The production of QACs is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention : Designing syntheses to minimize byproduct formation is a core principle. acs.orgnih.gov This can be achieved through high-yield reactions like the Menshutkin reaction, which theoretically has a high atom economy. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Menshutkin reaction is an addition reaction and thus has a 100% theoretical atom economy, as all atoms of the N,N-dimethylundecylamine and benzyl chloride are incorporated into the product. researchgate.net

Use of Renewable Feedstocks : A major goal of green chemistry is to use raw materials that are renewable rather than depleting. acs.org For QACs, this involves sourcing the fatty amine component (like the undecyl group) from natural oils and fats, such as coconut or palm oil, rather than petrochemical sources. tsijournals.comnih.gov

Safer Solvents and Auxiliaries : The ideal synthesis would avoid solvents altogether or use benign solvents like water. chemistryviews.org Research into solvent-free or aqueous-phase synthesis of QACs is an active area. youtube.comresearchgate.net For example, aqueous micellar catalysis provides a nanoenvironment for organic reactions, reducing the need for bulk organic solvents. chemistryviews.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure and using methods like microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating. youtube.comacs.org

Design for Degradation : A crucial principle is designing chemical products that break down into innocuous substances after their use, preventing their persistence in the environment. rsc.org Researchers are designing new QACs with biodegradable linkages, such as ester bonds, to create more environmentally friendly surfactants. rsc.org

| Principle | Application in QAC Synthesis | Example/Benefit |

|---|---|---|

| Atom Economy | Utilizing addition reactions like the Menshutkin synthesis. acs.org | Maximizes reactant incorporation into the final product, minimizing waste. researchgate.net |

| Renewable Feedstocks | Deriving the alkyl chain from natural oleochemical sources. nih.gov | Reduces reliance on fossil fuels; compounds derived from tallow (B1178427) and coconut oil. tsijournals.com |

| Energy Efficiency | Employing microwave-assisted or continuous flow processes. youtube.comtue.nl | Reduces reaction times and energy inputs compared to traditional batch processing. tue.nlresearchgate.net |

| Design for Degradation | Incorporating cleavable functional groups (e.g., esters) into the QAC structure. rsc.org | Leads to environmentally degradable surfactants, reducing persistence and ecotoxicity. rsc.org |

Advanced Analytical Chemistry and Characterization of Benzyldimethylundecylammonium Chloride

Methodological Development for Detection and Quantification

The development of robust analytical methods for benzyldimethylundecylammonium chloride is predicated on achieving clear separation from complex matrices and sensitive detection. The primary techniques employed are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification and trace-level analysis.

High-performance liquid chromatography is a cornerstone for the analysis of non-volatile compounds like this compound. The technique separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. For QACs, reversed-phase HPLC is the most common approach.

Methodologies for closely related benzalkonium chlorides (BACs) are directly applicable. These methods typically utilize C18 or other suitable reversed-phase columns. researchgate.net The mobile phase is often a buffered solution mixed with an organic solvent like acetonitrile to facilitate the elution of the cationic surfactant. shimadzu.com Isocratic elution, where the mobile phase composition remains constant, is frequently sufficient for separating different BAC homologues.

Diverse detection modes can be employed, with Ultraviolet (UV) and Diode Array Detectors (DAD) being the most common due to the presence of the benzyl (B1604629) chromophore. researchgate.net Detection is typically performed at wavelengths around 262 nm or 265 nm. shimadzu.com The performance of these methods is characterized by excellent linearity, with calibration curves consistently showing correlation coefficients (r²) greater than 0.999. shimadzu.com While HPLC offers superior precision, its sensitivity for QACs can be lower compared to mass spectrometry-based methods due to the relatively low UV absorbance of these compounds. researchgate.netdss.go.th

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) | Kromasil C18 (200 mm x 4.6 mm, 5 µm) researchgate.net | Shim-pack™ XR-ODSⅡ (75 mm x 3.0 mm, 2.2 µm) shimadzu.com |

| Mobile Phase | 50:50 (v/v) Acetonitrile / 0.2 M Ammonium (B1175870) Acetate | 80:20 (v/v) Acetonitrile / 4 mmol/L Octanesulfonic sodium & 0.02 mol/L Acetic sodium (pH 5.2) researchgate.net | 80:20 (v/v) Acetonitrile / 20 mmol/L Sodium perchlorate in water shimadzu.com |

| Flow Rate | 0.5 mL/min | 1.0 mL/min researchgate.net | 1.0 mL/min shimadzu.com |

| Detection (UV) | 262 nm | 262 nm researchgate.net | 265 nm shimadzu.com |

| Column Temp. | 30°C | Not Specified | 45°C shimadzu.com |

| Analysis Time | Not specified | 9.18 min (retention time) researchgate.net | < 3 minutes shimadzu.com |

Direct analysis of this compound by gas chromatography is not feasible due to its salt nature and lack of volatility. However, GC is an invaluable tool for analyzing volatile species that may be precursors or degradation intermediates, and for the analysis of the parent compound following chemical derivatization.

A validated approach involves the chemical degradation of the QAC into a volatile derivative. Hofmann degradation, using a strong base like potassium tert-butoxide, can be employed to debenzylate the quaternary ammonium ion, producing a corresponding volatile tertiary amine (undecyldimethylamine). dss.go.th This derivative can then be readily analyzed by GC. dss.go.th

Furthermore, GC is the preferred technique for identifying and quantifying volatile intermediates related to the synthesis or degradation of the parent compound, such as benzyl chloride. nih.govnih.gov Static headspace GC coupled with mass spectrometry (GC-MS) has been developed and validated for the trace analysis of benzyl chloride in various complex matrices. nih.govnih.govmdpi.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Its high sensitivity and specificity make it an indispensable tool for the trace analysis and structural confirmation of this compound and related compounds. When coupled with a chromatographic separation technique, it provides definitive identification.

The combination of liquid chromatography with mass spectrometry is the state-of-the-art for QAC analysis. aesan.gob.esekb.eg This hyphenated technique circumvents the need for derivatization and provides exceptional sensitivity and selectivity, making it ideal for complex sample matrices found in food and environmental testing. aesan.gob.esjfda-online.com

Sample preparation often utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by direct injection into the LC-MS/MS system. aesan.gob.esekb.eg The instrumentation typically involves a triple quadrupole mass spectrometer (QqQ), which can be operated in Multiple Reaction Monitoring (MRM) mode. ekb.egjfda-online.com This mode offers superior quantification by monitoring a specific precursor-to-product ion transition, minimizing background interference. The use of high-purity, LC-MS grade solvents and mobile phase additives like ammonium formate is critical to prevent the formation of unwanted adducts and to avoid ion suppression in the electrospray source. ekb.eg

While LC-MS is favored for the parent compound, GC-MS excels in the profiling of volatile metabolites and degradation products. chromatographytoday.com For QACs, this primarily involves two applications: the analysis of the volatile tertiary amines produced after a chemical degradation step, and the screening for volatile precursors or byproducts like benzyl chloride. dss.go.th

The use of GC-MS provides confident identification of these volatile analytes based on both their chromatographic retention time and their unique mass spectrum. nih.govnih.gov Validated headspace GC-MS methods for compounds like benzyl chloride demonstrate excellent performance, with high linearity (r² > 0.99), accuracy, and precision. nih.gov In the context of metabolite profiling, GC-MS can be used to identify a range of small volatile molecules that may arise from the environmental or biological breakdown of this compound.

| Validation Parameter | Typical Performance Value |

|---|---|

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.04–0.17 mg/kg |

| Limit of Quantification (LOQ) | 0.13–0.52 mg/kg |

| Accuracy (%) | 86.91% to 110% |

| Recovery (%) | 88.19% to 111.77% |

| Precision (Intra- and Inter-day RSD) | 0.10% to 1.17% |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Validation Parameters and Inter-Laboratory Comparability in QAC Analysis

To ensure that analytical methods for this compound are reliable and fit for purpose, they must undergo rigorous validation. Validation demonstrates that a method is suitable for its intended use by assessing a range of performance characteristics. Key parameters include selectivity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. cabidigitallibrary.orgmdpi.com

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. cabidigitallibrary.org

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. mdpi.comresearchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comresearchgate.net

Accuracy: The closeness of the test results to the true value, often determined through recovery studies on spiked samples. Recoveries are typically expected to be within a range of 90-110%. researchgate.netnih.gov

Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval. mdpi.com

Intermediate Precision (Inter-day precision): Precision within a laboratory over different days, with different analysts, or on different equipment. mdpi.com Precision is usually expressed as the Relative Standard Deviation (RSD). dss.go.thresearchgate.net

Ensuring inter-laboratory comparability is critical for regulatory purposes and data consistency across different testing sites. This can be achieved by using standardized, validated methods. Comparing results from two independent analytical techniques, such as HPLC and GC/MS, can serve as a confirmation of the findings. dss.go.th Furthermore, participation in external quality control schemes, like the Food Analysis Performance Assessment Scheme (FAPAS), allows a laboratory to benchmark its performance against others. ekb.eg Achieving an acceptable Z-score in such proficiency tests provides objective evidence of a laboratory's competence and the comparability of its results. ekb.eg

Hyphenated Techniques for Comprehensive this compound Analysis

The comprehensive analysis and characterization of this compound, a quaternary ammonium compound (QAC), necessitate advanced analytical methodologies that offer both high separation efficiency and definitive structural identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. chemijournal.comnih.gov These techniques provide a powerful synergy, where the separation component resolves the analyte from complex matrices, and the detection component provides sensitive and specific identification and quantification. ijnrd.orgresearchgate.net For this compound and related QACs, the most prominent and effective hyphenated techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of non-volatile, polar compounds like this compound. It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry.

The typical LC-MS workflow involves injecting the sample into an HPLC system, where this compound is separated from other components on a chromatographic column, commonly a reversed-phase C8 or C18 column. nih.govnih.gov The mobile phase, often a mixture of acetonitrile and an ammonium formate aqueous solution, carries the separated analyte into the mass spectrometer's ion source. rsc.org Electrospray ionization (ESI) is particularly well-suited for QACs as they are pre-charged in solution, facilitating their transfer into the gas phase for MS analysis. acs.org

Tandem mass spectrometry (LC-MS/MS) is frequently employed for enhanced selectivity and sensitivity. nih.govresearchgate.net This is typically achieved using a triple quadrupole or ion trap analyzer operating in Multiple Reaction Monitoring (MRM) mode, which allows for the specific detection of precursor-to-product ion transitions, minimizing matrix interference and leading to very low limits of detection (LOD). rsc.orgresearchgate.net

Research on closely related benzalkonium chlorides (BACs) demonstrates the effectiveness of LC-MS/MS. Studies have achieved method limits of detection (MLODs) as low as 0.002 ng/mL and limits of quantification (MLOQs) of 0.006 ng/mL in complex matrices like human serum and urine. nih.govnih.gov

Table 1: Performance Characteristics of LC-MS/MS for Benzalkonium Chloride (BAC) Analysis Data from studies on BACs, which are structurally analogous to this compound.

| Parameter | Value Range | Matrix | Source |

| Limit of Detection (LOD) | 0.002–0.42 ng/mL | Human Serum & Urine | nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.006–1.40 ng/mL | Human Serum & Urine | nih.govnih.gov |

| Linearity (Correlation Coefficient) | > 0.995 | Foodstuffs | rsc.org |

| Analyte Recoveries | 61–129% | Human Serum & Urine | nih.govnih.gov |

| Analyte Recoveries | 76.8–102.5% | Foodstuffs | rsc.org |

| Inter-day Precision (%RSD) | 0.35–17.3% | Human Serum & Urine | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a powerful technique for volatile and semi-volatile compounds, its application to non-volatile quaternary ammonium salts like this compound presents a challenge. chemijournal.com Direct analysis is generally not feasible due to the compound's low volatility and thermal instability. Therefore, analysis by GC-MS requires a derivatization or degradation step to convert the analyte into a volatile form.

A validated method for analyzing alkylbenzyldimethylammonium chlorides (ABDACs) involves Hofmann degradation. dss.go.th In this procedure, the non-volatile ABDAC is chemically degraded using potassium tert-butoxide at an elevated temperature (above 90°C) to selectively form its corresponding volatile alkyldimethylamine. This degradation product can then be readily analyzed by GC-MS. dss.go.th This approach offers high sensitivity and precision, allowing for quantification at levels as low as 0.1 µg/L in water samples. dss.go.th Another approach for a related compound, benzyl chloride, is static headspace GC-MS, which is effective for its detection in various matrices. nih.govnih.govmdpi.com

Table 2: Performance of GC-MS Method with Hofmann Degradation for ABDACs Data from a study on alkylbenzyldimethylammonium chlorides (C12-C18).

| Parameter | Value Range | Matrix | Source |

| Quantification Level | ≥ 0.1 µg/L | River Water & Sewage Effluent | dss.go.th |

| Average Recovery | ~95% | Spiked Water Samples | dss.go.th |

| Relative Standard Deviation (RSD) | 9% (spiked samples) | Water Samples | dss.go.th |

| Relative Standard Deviation (RSD) | 5-11% (replicates) | Environmental Samples | dss.go.th |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful hyphenated technique for the analysis of charged species such as this compound. nih.gov CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte buffer, often exhibiting superior separation efficiency compared to liquid chromatography. nih.gov

The coupling of CE with electrospray mass spectrometry is particularly effective for quaternary ammonium ions. This combination leverages the high-efficiency separation of CE and the sensitive, specific detection of MS. The use of MS as a detector for CE can lower the detection limits by as much as two orders of magnitude compared to traditional UV detection methods. nih.gov CE-MS provides a robust and reliable alternative to LC-based methods for the routine analysis of QACs. nih.gov

Mechanistic Investigations of Benzyldimethylundecylammonium Chloride Interactions

Elucidation of Molecular Interaction Mechanisms with Biological Components

The biological activity of benzyldimethylundecylammonium chloride is initiated by its interaction with fundamental components of living cells, leading to a cascade of disruptive events.

The primary target of this compound and other QACs is the cell envelope of microorganisms. nih.gov The compound's amphiphilic nature, consisting of a positively charged hydrophilic head and a hydrophobic alkyl tail, facilitates its interaction with the cell surface. novonordiskpharmatech.com The cationic head group is electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. novonordiskpharmatech.com

Upon binding, the hydrophobic undecyl chain penetrates the lipid bilayer, disrupting the intermolecular interactions that maintain membrane integrity. wikipedia.orgncats.io This insertion leads to a disorganization of the membrane structure, compromising its function as a selective barrier. nih.govncats.io The result is an increase in membrane permeability, causing the leakage of essential intracellular components, including ions like potassium, nucleotides, and other low molecular weight metabolites. ncats.io This loss of cellular contents disrupts the osmotic balance and leads to cell death. wikipedia.org

Studies on analogous compounds, such as benzyldimethyldodecylammonium chloride, have demonstrated these effects in Pseudomonas fluorescens. Exposure to the compound resulted in significant changes in cell surface hydrophobicity, uptake of propidium (B1200493) iodide (indicating membrane damage), and the release of intracellular potassium. Electron microscopy revealed deformed and wrinkled cell membranes.

Furthermore, the interaction is not limited to the lipid components of the membrane. This compound can also interact with membrane-bound proteins, leading to their denaturation and inactivation. ncats.io Enzymes crucial for cellular respiration and metabolism, which are often located in the cell membrane, are particularly susceptible to this deactivation. ncats.io

The disruption of the cell envelope by this compound directly leads to a severe perturbation of intracellular homeostasis. The uncontrolled leakage of ions, as previously mentioned, dissipates the electrochemical gradients that are vital for numerous cellular processes, including nutrient transport and energy production.

The influx and efflux of ions can also lead to changes in the intracellular pH. While direct studies on this compound's effect on specific metabolic pathways are limited, the widespread disruption of membrane function and enzyme activity strongly implies a broad impact on cellular metabolism. ncats.io For instance, the inhibition of membrane-associated respiratory enzymes would cripple the cell's ability to generate ATP. A study on a C14-benzalkonium chloride analogue in Microcystis revealed alterations in numerous metabolic pathways, including those related to photosynthesis. researchgate.net The deactivation of enzymes, both in the membrane and within the cytoplasm, would halt essential biochemical reactions necessary for growth and survival. ncats.io

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

The biological activity of this compound is intrinsically linked to its molecular structure. SAR studies on this compound and its analogues have provided valuable insights into the chemical features that govern its efficacy.

The length of the alkyl chain (the undecyl group in this case) is a critical determinant of the antimicrobial activity of benzyldimethylalkylammonium chlorides. Research has consistently shown that the biocidal efficacy is dependent on this feature. nih.govjst.go.jp Generally, the antimicrobial activity increases as the alkyl chain length increases, up to an optimal length, after which the activity may decrease. jst.go.jpplos.org This is often attributed to the "cut-off effect," where excessively long chains may hinder the compound's solubility and transport to the target site.

For benzalkonium chlorides, the greatest biocidal activity is typically associated with alkyl chains of C12 (dodecyl) and C14 (tetradecyl). nih.govwikipedia.org The C11 (undecyl) chain of this compound places it within this range of high activity. The specific activity against different types of microorganisms can also be influenced by the alkyl chain length. For instance, some studies suggest that C12 derivatives are most effective against yeast and fungi, C14 against gram-positive bacteria, and C16 against gram-negative bacteria. wikipedia.org

| Alkyl Chain Length | General Bactericidal Activity | Notes |

|---|---|---|

| C8 (Octyl) | Weak | Significantly lower activity compared to longer chains. jst.go.jp |

| C10 (Decyl) | Weak | Lower activity profile. jst.go.jp |

| C12 (Dodecyl) | Strong | Often considered optimal for broad-spectrum activity. wikipedia.orgjst.go.jp |

| C14 (Tetradecyl) | Strong | High activity, particularly against Gram-positive bacteria. wikipedia.org |

| C16 (Hexadecyl) | Variable | Activity can be potent but may decrease against some strains. jst.go.jp |

| C18 (Octadecyl) | Variable/Decreased | Often shows reduced activity due to lower water solubility. jst.go.jp |

The benzyl (B1604629) group attached to the quaternary nitrogen atom also plays a significant role in the activity of this compound. This aromatic ring enhances the lipophilicity of the molecule, which facilitates its partitioning into the lipid-rich microbial membrane. novonordiskpharmatech.com

Modifications to this aromatic ring can influence the compound's antimicrobial potency. For example, the introduction of additional nitrogen atoms into the aromatic ring, creating pyridyl analogues, has been explored. mdpi.com These modifications can alter the electronic properties and polarity of the molecule, potentially affecting its interaction with the microbial cell surface. In some cases, these analogues have shown comparable or even enhanced activity against specific microorganisms. mdpi.com The presence of aromatic alcohols has also been shown to enhance the activity of benzalkonium chloride against Pseudomonas aeruginosa. nih.gov

QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For quaternary ammonium (B1175870) compounds, QSAR studies have been employed to predict their antimicrobial efficacy and toxicity. imedpub.comnih.govresearchgate.net These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as hydrophobicity, electronic properties, and steric factors.

In the context of benzyldimethylalkylammonium chlorides, QSAR models have confirmed the importance of the alkyl chain length as a key descriptor governing their biological activity. nih.govresearchgate.net Other parameters, such as the total connectivity of the molecule, have also been identified as significant. nih.govresearchgate.net These predictive models can be valuable tools for the rational design of new QACs with improved efficacy and potentially reduced environmental impact. imedpub.com By understanding the quantitative relationships between structure and activity, it is possible to virtually screen and prioritize novel compounds for synthesis and testing.

Mechanisms of Microbial Adaptation and Resistance Development to Quaternary Ammonium Compounds

Microbial adaptation to this compound and other QACs is a multifaceted process involving both intrinsic and acquired resistance mechanisms. These adaptations allow bacteria to survive and even thrive in environments with sub-lethal concentrations of these compounds. Key adaptive responses include modifications to the cell envelope, the formation of biofilms, and the upregulation of stress response systems. frontiersin.org

One of the primary adaptive strategies is the alteration of the bacterial cell membrane's composition. Resistant strains of Pseudomonas aeruginosa have been shown to have higher contents of phospholipids and fatty acids in their cell walls compared to susceptible strains. nih.gov This altered composition is thought to reduce the permeability of the cell wall to QACs, thereby limiting the compound's access to its target. nih.gov Additionally, changes in the lipopolysaccharide (LPS) composition in Gram-negative bacteria can reduce the negative charge of the cell surface, decreasing the electrostatic attraction for the cationic QAC molecules. nih.gov

A predominant mechanism of resistance to this compound and other QACs is the active extrusion of the compound from the bacterial cell via efflux pumps. nih.gov These are transport proteins that actively pump a wide range of substrates, including biocides and antibiotics, out of the cell. The overexpression of these pumps lowers the intracellular concentration of the antimicrobial agent, allowing the microorganism to tolerate higher environmental concentrations. nih.gov

Several families of efflux pumps have been implicated in QAC resistance. The qac genes (quaternary ammonium compound resistance genes), often located on mobile genetic elements like plasmids and integrons, encode for efflux pumps that confer resistance to a variety of QACs. researchgate.net For example, the QacA and QacB proteins are well-characterized efflux pumps that contribute to disinfectant resistance in Staphylococcus aureus.

In Gram-negative bacteria, multidrug resistance (MDR) efflux pumps of the Resistance-Nodulation-Division (RND) family, such as the AcrAB-TolC system in Escherichia coli and the Mex-Opr systems in Pseudomonas aeruginosa, play a crucial role in QAC resistance. nih.govresearchgate.net Exposure to QACs can induce the expression of these efflux pumps, leading not only to resistance to the disinfectant itself but also to cross-resistance to clinically relevant antibiotics. researchgate.netnih.gov

The table below summarizes some of the key efflux pumps and their roles in resistance to quaternary ammonium compounds.

| Efflux Pump System | Organism(s) | Substrates | Role in Resistance |

| QacA/B | Staphylococcus aureus | Quaternary ammonium compounds, intercalating dyes | Confers resistance to a broad range of cationic biocides. |

| AcrAB-TolC | Escherichia coli, Salmonella enterica | Multiple drugs, bile salts, detergents, QACs | Intrinsic and acquired resistance to a wide variety of compounds. |

| MexCD-OprJ | Pseudomonas aeruginosa | Quaternary ammonium compounds, antibiotics | Induced expression leads to increased resistance to QACs and some antibiotics. nih.gov |

| EmrE | Escherichia coli, Listeria monocytogenes | Quaternary ammonium compounds, ethidium (B1194527) bromide | Contributes to resistance to BACs. nih.gov |

| MdfA | Escherichia coli | Multiple drugs, QACs | A multidrug efflux pump that can extrude QACs. |

This table is generated based on available data for quaternary ammonium compounds, including benzalkonium chloride, which is structurally similar to this compound.

Exposure of microorganisms to this compound and other QACs triggers a complex array of genomic and proteomic responses aimed at mitigating cellular stress and promoting survival. Transcriptomic studies on bacteria such as Pseudomonas aeruginosa and Aeromonas hydrophila exposed to benzalkonium chloride have revealed significant changes in gene expression profiles. frontiersin.org

A consistent finding in these studies is the upregulation of genes encoding efflux pumps. For instance, exposure of P. aeruginosa to BAC has been shown to induce the expression of the mexCD-oprJ multidrug efflux pump operon. nih.govnih.gov In addition to efflux pumps, genes involved in cell envelope modification, stress response, and metabolic adjustments are also differentially regulated.

Proteomic analyses have corroborated these findings by identifying changes in the protein profiles of bacteria exposed to QACs. In a study on a multidrug-resistant environmental isolate of Aeromonas hydrophila, exposure to BAC resulted in a significant upregulation of several efflux pumps and the downregulation of porins, which are protein channels in the outer membrane of Gram-negative bacteria that can allow the entry of antimicrobial agents. frontiersin.org Other proteins showing altered expression were involved in membrane fatty acid metabolism and redox metabolic reactions, indicating a comprehensive cellular response to the presence of the biocide. frontiersin.org

The following table details some of the observed genomic and proteomic changes in bacteria upon exposure to quaternary ammonium compounds.

| Gene/Protein | Organism | Change in Expression | Functional Consequence |

| mexC, mexD, oprJ | Pseudomonas aeruginosa | Upregulation | Increased efflux of QACs and antibiotics. nih.gov |

| Porins (e.g., OmpD) | Aeromonas hydrophila | Downregulation/Mutation | Reduced influx of biocides into the cell. frontiersin.org |

| Genes for fatty acid metabolism | Aeromonas hydrophila | Altered expression | Modification of cell membrane composition. frontiersin.org |

| Redox-related proteins | Aeromonas hydrophila | Altered expression | Management of oxidative stress induced by the biocide. frontiersin.org |

| pmrB | Pseudomonas aeruginosa | Mutation | Alteration of the cell surface charge, reducing QAC binding. nih.gov |

This table is based on research conducted on benzalkonium chloride and other closely related quaternary ammonium compounds, providing a model for the likely responses to this compound.

Environmental Dynamics and Biogeochemical Cycling of Benzyldimethylundecylammonium Chloride

Degradation Pathways and Kinetics in Environmental Matrices

The persistence of benzyldimethylundecylammonium chloride in the environment is largely determined by its susceptibility to degradation. Both biotic and abiotic pathways contribute to its transformation, with kinetics influenced by environmental conditions and the presence of other substances. While specific kinetic data for the undecyl (C11) homolog is not extensively documented, research on closely related benzalkonium chlorides (BACs) provides significant insights into its expected environmental behavior.

Biodegradation by Environmental Microbial Consortia and Isolated Strains

Microbial activity is a primary mechanism for the degradation of this compound in the environment. Complex microbial consortia, particularly in environments like activated sludge, are crucial for the biotransformation of QACs. researchgate.net These consortia are often more effective than single species in completely degrading these compounds. researchgate.net

Several isolated bacterial strains have demonstrated the ability to degrade BACs, utilizing them as a source of carbon and energy. For instance, Aeromonas hydrophila sp. K, isolated from polluted soil, has been shown to be capable of utilizing benzyldimethylalkylammonium chloride as its sole source of carbon and nitrogen. nih.govresearchgate.net Studies on Pseudomonas sp. isolated from activated sludge have also demonstrated the degradation of BAC homologues. researchgate.net The degradation process often involves the cleavage of the C-N bond as an initial step. nih.govresearchgate.net The rate of biodegradation can be influenced by the presence of other BAC homologues, which may have an inhibitory effect. researchgate.net

Table 1: Examples of Bacterial Strains Involved in the Biodegradation of Benzalkonium Chlorides

| Bacterial Strain | Source of Isolation | Degraded Compound(s) | Key Findings |

| Aeromonas hydrophila sp. K | Polluted Soil | Benzyldimethylalkylammonium chloride (BAC) | Capable of using BAC as a sole source of carbon and energy. nih.govresearchgate.net |

| Pseudomonas sp. | Activated Sludge | Benzyldimethyldodecylammonium chloride | Demonstrated degradation of a specific BAC homologue. researchgate.net |

| Bacillus niabensis, Bacillus subtilis, Thalassospira sp., Sporosarcina sp. | Marine Sediments | Benzyldimethyl hexadecylammonium chloride | Degraded up to 90% of the compound within 7 days. researchgate.net |

Abiotic Transformation Processes: Hydrolysis, Photolysis, and Oxidation

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis: The hydrolysis of this compound under typical environmental pH and temperature conditions is generally slow. While specific studies on the hydrolysis kinetics of this particular compound are limited, research on related compounds like benzoyl chloride indicates that the rate of hydrolysis is influenced by pH and temperature. researchgate.netrsc.org

Photolysis: Photodegradation can be a relevant transformation pathway for QACs in sunlit surface waters. The absorption of UV radiation can lead to the cleavage of chemical bonds. The presence of photosensitizing agents in natural waters, such as dissolved organic matter, can also influence the rate of photolysis.

Oxidation: Advanced oxidation processes (AOPs), such as the Fenton reaction (H₂O₂/Fe²⁺), have been shown to effectively degrade BACs. nih.gov This process generates highly reactive hydroxyl radicals that can attack both the hydrophobic alkyl chain and the hydrophilic benzyl (B1604629) and ammonium (B1175870) parts of the molecule. nih.gov The oxidation of BACs through such processes can lead to a significant reduction in their toxicity. nih.gov

Identification and Characterization of Environmental Metabolites and Transformation Products

The degradation of this compound results in the formation of various metabolites and transformation products. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.

Studies on the biodegradation of BACs by Aeromonas hydrophila have identified a series of metabolites. The initial step is proposed to be the cleavage of the Calkyl-N bond, leading to the formation of benzyldimethylamine . nih.govresearchgate.net Subsequent demethylation reactions can produce benzylmethylamine and benzylamine . nih.govresearchgate.net Further transformation can lead to the formation of benzaldehyde and ultimately benzoic acid , which can be further mineralized. nih.govresearchgate.net

In the context of abiotic degradation, the Fenton oxidation of BACs has been found to produce a range of transformation products, including benzyl dimethyl amine and dodecane , indicating that the degradation pathway is initiated on both the hydrophobic and hydrophilic regions of the surfactant. nih.gov

Table 2: Identified Metabolites and Transformation Products of Benzalkonium Chlorides

| Degradation Process | Parent Compound Category | Identified Metabolites/Transformation Products |

| Biodegradation by Aeromonas hydrophila | Benzyldimethylalkylammonium chloride (BAC) | Benzyldimethylamine, Benzylmethylamine, Benzylamine, Benzaldehyde, Benzoic Acid nih.govresearchgate.net |

| Fenton Oxidation | Benzalkonium chloride (BAC) | Benzyl dimethyl amine, Dodecane nih.gov |

| Biodegradation by Pseudomonas sp. | Benzyldimethyldodecylammonium chloride | Benzyl methylamine, Dodecyl dimethylamine (B145610) researchgate.net |

Sorption, Desorption, and Environmental Mobility in Aquatic and Terrestrial Systems

The environmental mobility of this compound is significantly influenced by its sorption and desorption behavior in soil and sediment. As a cationic surfactant, it is expected to strongly adsorb to negatively charged components of soil and sediment, such as clay minerals and organic matter. researchgate.netslu.se This strong sorption can limit its mobility in the subsurface and reduce its bioavailability for microbial degradation.

The sorption process is often not fully reversible, leading to the sequestration of the compound in the solid phase. researchgate.net The distribution coefficient (Kd), which describes the partitioning of a compound between the solid and aqueous phases, is a key parameter in assessing its mobility. For cationic compounds like this compound, Kd values are generally high, indicating a low potential for leaching into groundwater. The organic carbon content and pH of the soil are critical factors influencing the extent of sorption. researchgate.net

Methodologies for Environmental Monitoring of Quaternary Ammonium Compounds

Accurate and sensitive analytical methods are essential for the environmental monitoring of this compound and other QACs. Due to their low concentrations in environmental matrices and the complexity of these samples, sophisticated analytical techniques are required.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the most widely used technique for the determination of QACs in environmental samples. researchgate.netnih.govykcs.ac.cn These methods offer high selectivity and sensitivity, allowing for the detection of QACs at the nanogram-per-liter level in water samples. nih.gov

Sample preparation is a critical step in the analytical workflow. Solid-phase extraction (SPE) is commonly employed to pre-concentrate the analytes from water samples and remove interfering matrix components. researchgate.netnih.gov For solid samples like soil and sediment, accelerated solvent extraction (ASE) can be used. researchgate.net

Table 3: Analytical Techniques for the Determination of Benzalkonium Chlorides in Environmental Samples

| Analytical Technique | Sample Type | Sample Preparation | Key Advantages |

| HPLC-MS/MS | Water, Wastewater | Solid-Phase Extraction (SPE) | High sensitivity and selectivity, allows for the determination of individual homologues. researchgate.netnih.gov |

| UPLC-Q-Orbitrap HRMS | Environmental Water | Filtration and dilution | High-resolution mass spectrometry provides accurate mass measurements for confident identification. ykcs.ac.cn |

| GC-MS | Wastewater, Sludge | Derivatization may be required | Suitable for the analysis of certain transformation products. nih.gov |

Advanced Applications and Research Innovations in Materials Science and Environmental Technologies

Integration of Benzyldimethylundecylammonium Chloride in Novel Material Systems

While direct research specifically detailing the integration of this compound into novel material systems is limited, the broader class of quaternary ammonium (B1175870) compounds (QACs) to which it belongs is extensively utilized in materials science. The unique properties of QACs, including their cationic nature and amphiphilic structure, make them valuable for surface modification, the development of smart materials, and the creation of advanced composites.

Surface Functionalization and Nanostructure Modification with Quaternary Ammonium Moieties

Quaternary ammonium moieties are pivotal in the surface functionalization of a wide array of materials, including nanoparticles. This modification is undertaken to impart specific properties such as antimicrobial activity, enhanced dispersibility, and improved interfacial adhesion. The general mechanism involves the electrostatic interaction between the positively charged quaternary ammonium head group and a negatively charged surface. The long alkyl chain of the QAC can then alter the surface energy and hydrophobicity of the material.

The functionalization of nanoparticles with QACs is a prominent area of research. For instance, modifying nanoparticles with these compounds can enhance their interaction with biological systems or improve their compatibility with polymer matrices in nanocomposites. While specific studies on this compound are not prevalent in publicly accessible research, the principles of QAC-based surface modification are well-established.

Development of Responsive and Smart Materials Incorporating QACs

"Smart" or "stimuli-responsive" materials are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, or the presence of specific chemicals. Cationic polymers and hydrogels, which can be synthesized using or functionalized with QACs, are a key class of such materials. These materials can exhibit swelling-shrinking behavior in response to changes in the external environment. nih.gov

Design of Composites and Hybrid Materials with this compound

In the realm of composites and hybrid materials, QACs are often employed as compatibilizers or to introduce specific functionalities. For instance, in polymer composites, the addition of a QAC can improve the dispersion of fillers and enhance the interfacial adhesion between the polymer matrix and the reinforcement, leading to improved mechanical properties.

Organic-inorganic hybrid materials can also be synthesized using QACs. These materials combine the properties of both organic polymers and inorganic components. For example, a hybrid polymer flocculant has been synthesized using poly(aluminum chloride) and poly(dimethyl diallyl ammonium chloride), demonstrating the potential for creating novel materials with enhanced performance in applications like water treatment. researchgate.net While direct examples featuring this compound are scarce, its structural similarities to other QACs suggest its potential utility in these applications.

Role in Advanced Wastewater Treatment and Chloride Management Strategies

The widespread use of this compound and other QACs in disinfectants and other consumer products has led to their presence in wastewater. Consequently, their removal and the adaptation of treatment systems to their presence are critical areas of environmental research.

Physico-Chemical Approaches for Quaternary Ammonium Compound Removal in Water Systems

Physico-chemical treatment methods are essential for the removal of recalcitrant compounds like QACs from wastewater. Adsorption onto activated carbon is a particularly effective technique. The high surface area and porous structure of activated carbon provide ample sites for the adsorption of organic molecules.

Research on benzalkonium chlorides (BACs), a class of compounds that includes this compound, has demonstrated the efficacy of powdered activated carbon (PAC) in their removal. Studies have shown that a significant percentage of BACs can be removed from aqueous solutions within a short contact time. eeer.org The adsorption process is influenced by factors such as the initial concentration of the QAC, the dosage of activated carbon, pH, and temperature. The micropore volume of the activated carbon has been identified as a dominant factor in the removal of benzalkonium chloride. nih.gov

| Treatment Parameter | Condition | BAC Removal Efficiency (%) | Reference |

| Adsorbent | Powdered Activated Carbon (PAC) | ~80% within 10 minutes | eeer.org |

| Adsorption Isotherm | Freundlich model | Significant correlation | nih.gov |

| Key Factor | Micropore volume of activated carbon | Dominant factor | nih.gov |

This table presents data on the removal of benzalkonium chlorides (BACs), a class of compounds including this compound, using activated carbon.

Interactions and Adaptations of Biological Treatment Systems to QAC Presence

Biological wastewater treatment systems, such as activated sludge processes, are the cornerstone of municipal wastewater management. The introduction of antimicrobial compounds like QACs can potentially inhibit the microbial communities responsible for breaking down organic matter. However, research has shown that these microbial communities can adapt to the presence of QACs.

Studies on activated sludge bacteria have indicated a physiological adaptation to high concentrations of benzalkonium chloride. researchgate.net This suggests that with consistent exposure, the microbial consortia in wastewater treatment plants can develop tolerance and continue to function effectively. The adaptation may involve shifts in the microbial community structure, favoring the growth of more resistant species, or the expression of specific resistance mechanisms such as efflux pumps. While QACs can be inhibitory at high concentrations, municipal wastewater treatment plants have been shown to degrade a high percentage of these compounds during the activated sludge process. eeer.org

| Parameter | Observation | Implication | Reference |

| Microbial Response | Physiological adaptation to high BAC concentrations | Resilience of activated sludge systems | researchgate.net |

| Degradation in WWTPs | Up to 97% removal during activated sludge process | Effective biological treatment is possible | eeer.org |

| Inhibitory Concentrations | Can inhibit biological processes at high levels (3 to 40 mg/L) | Potential for process disruption if concentrations are not managed | eeer.org |

This table summarizes the interactions and adaptations of biological wastewater treatment systems to the presence of benzalkonium chlorides (BACs).

Computational Chemistry and in Silico Approaches for Benzyldimethylundecylammonium Chloride Research

Molecular Modeling and Simulation of Compound Behavior and Interactions

Molecular modeling and simulation are powerful tools for elucidating the mechanisms of action of antimicrobial compounds like Benzyldimethylundecylammonium chloride at the atomic level. These computational methods allow researchers to visualize and analyze the dynamic interactions between the compound and its biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in identifying potential molecular targets and predicting the binding affinity and interaction patterns.

Researchers have utilized in silico molecular docking to investigate the interaction of similar QACs, such as Benzyldimethyldodecyl Ammonium (B1175870) Chloride (C12BDMA-Cl), with key pathogenic enzymes in microorganisms. For instance, studies have suggested that C12BDMA-Cl may interfere with the action of enzymes like dihydrofolate reductase (DHFR) and secreted aspartyl proteinases (SAPs) in Candida albicans. Current time information in Athens, GR. By targeting these essential enzymes, the compound can disrupt crucial metabolic pathways, leading to the inhibition of microbial growth. Current time information in Athens, GR. Docking simulations of other novel quinoline (B57606) derivatives containing quaternary ammonium salts have also been performed to evaluate their binding affinity with targets like topoisomerase IV and DNA gyrase, which are vital for bacterial DNA replication. nih.gov These studies provide a framework for predicting the potential receptor interactions of this compound, suggesting that its antimicrobial activity may also stem from the inhibition of essential bacterial or fungal enzymes.

The general approach in these studies involves creating a three-dimensional model of the target receptor and virtually screening the QAC against it. The docking software then calculates the binding energy and identifies the most stable binding poses, highlighting key interactions such as hydrogen bonds and hydrophobic interactions.

Table 1: Potential Molecular Targets for this compound Investigated via Molecular Docking of Similar QACs

| Target Enzyme/Protein | Organism | Predicted Interaction | Potential Effect |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Candida albicans | Interference with active site | Inhibition of folate synthesis, impeding growth |

| Secreted Aspartyl Proteinases (SAPs) | Candida albicans | Binding to catalytic residues | Disruption of protein processing and virulence |

| Topoisomerase IV | Bacteria | Interaction with DNA binding site | Inhibition of DNA replication |

| DNA Gyrase | Bacteria | Interaction with DNA binding site | Inhibition of DNA replication |

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time. For QACs like this compound, MD simulations are particularly valuable for studying their interaction with and disruption of microbial cell membranes, which is believed to be a primary mechanism of their antimicrobial action. nih.govnih.gov

Studies on various QACs have shown a consistent mechanism of membrane integration. nih.gov The positively charged quaternary ammonium headgroup is electrostatically attracted to the negatively charged components of the bacterial membrane, such as phospholipids (B1166683). nih.govresearchgate.net Following this initial attraction, the hydrophobic alkyl tail of the QAC inserts itself into the lipid bilayer. nih.govrsc.org This intercalation disrupts the membrane's structural integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. researchgate.netrsc.org

MD simulations can model these events in detail, providing insights into the specific interactions between the QAC and lipid molecules. nih.govrsc.org These simulations can also reveal how different QAC structures, such as those with varying alkyl chain lengths or head group substitutions, affect the extent of membrane perturbation. nih.govnih.gov For this compound, with its undecyl (C11) alkyl chain and benzyl (B1604629) group, MD simulations could predict the precise orientation and depth of its penetration into the membrane, as well as its effect on membrane fluidity and thickness.

Predictive Modeling for Environmental Fate and Transformation Pathways

The widespread use of QACs in disinfectants and personal care products has raised concerns about their environmental fate and potential ecological impact. nih.govnih.gov Computational models are increasingly being used to predict how these compounds behave in the environment, including their persistence, degradation, and transformation pathways. nih.govcolumbia.edu

The environmental fate of QACs is influenced by processes such as biodegradation and photolysis. nih.govcolumbia.edu Predictive models, including Quantitative Structure-Activity Relationship (QSAR) models, can estimate the half-life of chemicals in various environmental compartments like water, soil, and sediment. researchgate.netnih.gov These models use the molecular structure of a compound to predict its properties and behavior. aftonchemical.com For this compound, QSAR models could be employed to estimate its biodegradability and potential for bioaccumulation.

Furthermore, computational analysis can help predict the degradation pathways of QACs. nih.gov For instance, studies on the photochemical fate of QACs have shown that they can be degraded through reactions with hydroxyl radicals in surface waters, although this process can be slow. rsc.org While many QACs are largely removed during wastewater treatment due to high biodegradability and sorption to biosolids, predictive models are crucial for assessing the potential risks of any residual compounds and their transformation products in the environment. nih.gov The US Environmental Protection Agency (EPA) provides various predictive models and tools to estimate the environmental fate and exposure of chemicals. epa.gov

Table 2: Predictive Models for Assessing the Environmental Fate of this compound

| Model Type | Predicted Endpoint | Relevance |

|---|---|---|

| QSAR | Biodegradation rate, half-life in water/soil/sediment | Assesses persistence in the environment |

| Photodegradation Models | Rate of degradation by sunlight | Determines abiotic degradation pathways in surface waters |

| Wastewater Treatment Plant Models | Removal efficiency, partitioning to sludge | Predicts concentration in treated effluent and biosolids |

Application of Machine Learning and Artificial Intelligence in QAC Design and Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery and materials science. upenn.edunih.gov These technologies can analyze vast datasets to identify patterns and make predictions, accelerating the design and discovery of new molecules with desired properties. semanticscholar.orgresearchgate.net

In the context of QACs, ML and AI can be used to:

Generate novel QAC structures: Generative models can be trained on existing databases of QACs to propose new molecules with potentially enhanced antimicrobial activity and reduced toxicity. semanticscholar.orgresearchgate.net These models can explore a vast chemical space to identify promising candidates for synthesis and testing. stanford.edu

Predict antimicrobial activity: ML models can be trained to predict the antimicrobial efficacy of QACs against various pathogens based on their molecular descriptors. semanticscholar.org This allows for the rapid screening of large virtual libraries of compounds before committing to laboratory synthesis.

Optimize properties: AI-driven approaches can be used to design QACs with a desirable balance of properties, such as high efficacy against resistant bacteria and low toxicity to human cells. nih.govinnovationnewsnetwork.com Deep learning-based inverse design frameworks are being developed to design molecules with high functionality and low toxicity. nih.gov

Future Research Directions and Interdisciplinary Opportunities

Bridging Disciplinary Gaps in Quaternary Ammonium (B1175870) Compound Investigations

A comprehensive understanding of the impacts of benzyldimethylundecylammonium chloride requires breaking down the silos between scientific disciplines. Future research should foster collaboration between chemists, environmental scientists, toxicologists, microbiologists, and public health experts to address the multifaceted challenges posed by QACs.

Key areas for interdisciplinary investigation include:

Environmental Fate and Toxicology: There is a pressing need for more robust data on the environmental persistence, bioaccumulation, and degradation pathways of specific QACs like this compound. industrialchemicals.gov.aunih.govresearchgate.net Collaborative studies involving environmental chemists and ecotoxicologists can elucidate the transformation products of these compounds in different environmental matrices and their effects on aquatic and terrestrial organisms.

Antimicrobial Resistance: The link between the widespread use of QACs and the emergence of antibiotic-resistant bacteria is a significant concern. nih.govnih.gov Microbiologists and public health researchers must work together to understand the mechanisms of QAC-induced resistance and its potential for co-selection of resistance to clinically important antibiotics. nih.govresearchgate.net This includes investigating the role of mobile genetic elements in transferring resistance genes within microbial communities. nih.gov

Human Exposure and Health Effects: Assessing the risks to human health from chronic, low-level exposure to QACs is a critical research gap. acs.org This requires interdisciplinary efforts from exposure scientists, toxicologists, and epidemiologists to quantify human exposure from various sources and to investigate potential health outcomes, such as respiratory and reproductive effects. ewg.org

"One Health" Approach: A "One Health" perspective, which recognizes the interconnectedness of human, animal, and environmental health, is essential for a holistic understanding of the impacts of QACs. This approach encourages collaboration between veterinarians, medical doctors, and environmental scientists to address the complex challenges of antimicrobial resistance and environmental contamination.

The following table outlines potential interdisciplinary research projects:

| Research Project Title | Involved Disciplines | Key Research Questions |

| Environmental Fate and Transformation of this compound in Wastewater Treatment Plants | Environmental Chemistry, Microbiology, Civil Engineering | What are the primary degradation pathways and transformation products of the compound? How do microbial communities in activated sludge respond to its presence? |

| The Role of this compound in the Co-selection of Antibiotic Resistance in Environmental and Clinical Settings | Microbiology, Public Health, Genomics | Does exposure to this QAC promote the transfer of antibiotic resistance genes? What are the underlying genetic and molecular mechanisms? |

| Human Exposure to this compound from Consumer Products and Indoor Environments | Exposure Science, Analytical Chemistry, Toxicology | What are the primary routes and levels of human exposure? Are there associations between exposure and adverse health effects? |

Unexplored Avenues and Grand Challenges in this compound Research

While much of the research has focused on the broader category of benzalkonium chlorides (BACs), which are mixtures of QACs with varying alkyl chain lengths, there is a significant lack of data specifically on this compound (the C11 variant). ilo.orgepa.gov This represents a major knowledge gap and a grand challenge for future research.

Grand challenges in this area include:

Isolating and Characterizing the C11 Variant: A primary challenge is the difficulty in isolating and studying the C11 variant in complex environmental and biological matrices where it co-exists with other BAC homologues.

Understanding Structure-Activity Relationships: There is a need for a deeper understanding of how the undecyl (C11) alkyl chain length influences the compound's antimicrobial efficacy, toxicity, and environmental behavior compared to other chain lengths. acs.org

Long-Term Ecological Impacts: The long-term consequences of the accumulation of this compound in ecosystems, particularly in sediment and soil, are largely unknown. nih.gov

Development of Safer Alternatives: A significant challenge is the design and synthesis of new antimicrobial agents that are as effective as this compound but have a more favorable environmental and toxicological profile.

Unexplored research avenues that could address these challenges include:

Targeted Synthesis and Toxicological Profiling: The targeted synthesis of pure this compound would enable detailed in vitro and in vivo toxicological studies to assess its specific effects on various cell lines and model organisms.

"Omics" Approaches: The use of genomics, proteomics, and metabolomics can provide a systems-level understanding of the microbial response to this compound exposure, shedding light on resistance mechanisms and metabolic perturbations. biorxiv.org

Biodegradation Studies: Investigating the biodegradability of this compound by specific microbial consortia could lead to the development of bioremediation strategies for contaminated sites.

Advancements in Methodologies and Technological Innovations for QAC Research

Addressing the research gaps in the study of this compound and other QACs will require the application and development of advanced analytical and computational tools.

Advanced Analytical Techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques such as liquid chromatography coupled with time-of-flight (LC-ToF-MS) or Orbitrap mass spectrometry are powerful tools for the sensitive and selective detection of QACs in complex matrices. nih.govacs.org HRMS allows for the identification of unknown transformation products and provides insights into the environmental fate of these compounds. acs.orgrsc.orgnih.gov

High-Performance Ion Chromatography (HPIC): HPIC offers a robust method for the separation and quantification of different QAC homologues in commercial disinfectant products and environmental samples. proquest.com

Advanced Sample Preparation: Innovations in sample preparation techniques, such as automated solid-phase extraction and stir-bar sorptive extraction, can improve the efficiency and accuracy of QAC analysis.

Technological Innovations:

High-Throughput Screening (HTS): HTS assays can be employed to rapidly screen large libraries of QACs and their analogues for antimicrobial activity and cytotoxicity, accelerating the discovery of safer and more effective compounds.

Computational Toxicology and QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity of QACs based on their molecular structure. researchgate.netresearchgate.netnih.gov These in silico approaches can help prioritize compounds for further toxicological testing and reduce the reliance on animal studies. azolifesciences.com

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, UV/H2O2, and Fenton processes, are promising technologies for the degradation of persistent QACs in water and wastewater. nih.govwikipedia.orgmdpi.commdpi.comresearchgate.net Further research is needed to optimize these processes for the efficient removal of this compound.

The following table summarizes key advancements in methodologies for QAC research:

| Methodology | Application in QAC Research | Potential Impact |

| High-Resolution Mass Spectrometry (HRMS) | Identification and quantification of this compound and its transformation products in environmental samples. nih.govacs.org | Improved understanding of environmental fate and exposure pathways. |

| High-Throughput Screening (HTS) | Rapid assessment of the antimicrobial efficacy and toxicity of novel QAC derivatives. | Accelerated discovery of safer and more effective antimicrobial agents. |

| Computational Toxicology (QSAR) | Prediction of the toxicological properties of this compound and related compounds. researchgate.netresearchgate.net | Reduced reliance on animal testing and prioritization of chemicals for further investigation. |

| Advanced Oxidation Processes (AOPs) | Degradation of persistent QACs in contaminated water sources. nih.govwikipedia.orgmdpi.com | Development of effective remediation technologies. |

Q & A

Q. What are the key structural and physicochemical properties of benzyldimethylundecylammonium chloride that influence its antimicrobial activity?

this compound (C19H34ClN, MW 311.93) is a quaternary ammonium compound (QAC) with a hydrophobic undecyl chain (C11), a benzyl group, and two methyl substituents on the nitrogen atom. Its amphiphilic structure enables membrane disruption in microbial cells, a mechanism critical to its biocidal activity. Key properties include:

Q. What methodological considerations are essential for quantifying this compound in complex matrices (e.g., biological samples)?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) is standard, using a C18 reverse-phase column and a mobile phase of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid. Gas chromatography (GC) with mass spectrometry (MS) is viable for volatile derivatives, though derivatization steps may introduce artifacts. Calibration curves should account for matrix effects (e.g., protein binding in milk samples) .

Q. How should researchers design experiments to evaluate the antimicrobial efficacy of this compound?

- Test organisms: Include Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, fungi (e.g., Candida albicans), and biofilms.

- Concentration range: 0.1–100 µg/mL, based on MIC/MBC (minimum inhibitory/bactericidal concentration) assays.

- Controls: Use solvent-only controls and reference biocides (e.g., benzalkonium chloride).

- Exposure time: Standardize to 5–30 minutes to mimic real-world disinfection protocols .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported antimicrobial efficacy data for this compound?

Discrepancies often arise from:

- Strain variability: Use standardized strains (e.g., ATCC cultures) and report genomic profiles.

- Assay conditions: Differences in pH (optimal pH 5–7), temperature, or organic load (e.g., serum interference).

- Purity: ≥98% purity (HPLC-grade) minimizes confounding by impurities like water (≤5%) or homologs . Table 1: Comparative Efficacy in Biofilm Eradication

| Strain | Biofilm Reduction (%) | Conditions | Reference |

|---|---|---|---|

| P. aeruginosa | 75 ± 5 | 50 µg/mL, 30 min | |

| S. epidermidis | 90 ± 3 | 25 µg/mL, 15 min |

Q. How does the alkyl chain length (C11) of this compound impact its mechanism of action compared to homologs (e.g., C12, C14)?

The undecyl chain (C11) balances hydrophobicity and solubility:

- Shorter chains (C8–C10): Reduced membrane insertion efficiency.

- Longer chains (C12–C16): Higher logP values increase toxicity but reduce solubility.

- Optimal C11: Achieves a logP of ~4.2, enhancing cellular uptake without precipitation .

Q. What advanced techniques characterize degradation byproducts of this compound in environmental samples?

- LC-QTOF-MS: Identifies hydroxylated or dealkylated metabolites.

- Ecotoxicity assays: Use Daphnia magna or algal models to assess byproduct toxicity.

- Degradation pathways: Chloride displacement or oxidation via advanced oxidation processes (AOPs) generates benzaldehyde and tertiary amines .

Q. How can researchers mitigate microbial resistance to this compound in long-term studies?

- Rotation therapy: Alternate with non-QAC biocides (e.g., chlorhexidine).

- Efflux pump inhibitors: Combine with phenylalanine-arginine β-naphthylamide (PAβN).

- Biofilm disruptors: Co-apply with DNase or EDTA to enhance penetration .

Methodological Guidance

Q. What protocols ensure accurate preparation of stock solutions for this compound?

Q. How should researchers validate analytical methods for this compound in regulatory-compliant studies?

Follow ICH Q2(R1) guidelines:

- Linearity: R<sup>2</sup> ≥ 0.99 across 50–150% of target concentration.

- Precision: ≤5% RSD for intraday/interday replicates.

- LOD/LOQ: Typically 0.1 µg/mL and 0.3 µg/mL, respectively, via signal-to-noise ratios .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|